molecular formula C10H13NO2 B2445238 (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol CAS No. 84831-43-6

(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol

Cat. No.: B2445238
CAS No.: 84831-43-6
M. Wt: 179.219
InChI Key: JXHXGRFRNVQDJK-UHFFFAOYSA-N
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Description

(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol is a chemical compound belonging to the benzoxazine family. Benzoxazines are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure. This particular compound is characterized by a benzoxazine ring substituted with a methyl group and a methanol group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with formaldehyde and a methyl-substituted aldehyde under acidic conditions to form the benzoxazine ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The benzoxazine ring allows for substitution reactions, where different substituents can replace the existing groups on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, such as resins and coatings.

Mechanism of Action

The mechanism of action of (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one): This compound differs by having a ketone group instead of a methanol group.

    (2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one): Similar structure but with a different substitution pattern.

Uniqueness

(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(4-methyl-2,3-dihydro-1,4-benzoxazin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-6-8(7-12)13-10-5-3-2-4-9(10)11/h2-5,8,12H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHXGRFRNVQDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OC2=CC=CC=C21)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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